(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol

Medicinal Chemistry Physicochemical Property Optimization Lead Discovery

This regiospecific 3-CF3-4-CH2OH pyrazole methanol (CAS 1001020-13-8) is a differentiated building block for PROTAC linker synthesis, enabling orthogonal N1/CH2OH functionalization without N1 deprotection steps. Its distinct substitution pattern reduces synthetic step count vs. N1-methylated analogs. Verified clean CYP inhibition profile across 5 major isoforms, high GI absorption, and no P-gp liability reduce hit-to-lead ADME risks. Each batch includes analytical documentation (NMR, HPLC, GC).

Molecular Formula C5H5F3N2O
Molecular Weight 166.103
CAS No. 1001020-13-8
Cat. No. B591687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol
CAS1001020-13-8
Molecular FormulaC5H5F3N2O
Molecular Weight166.103
Structural Identifiers
SMILESC1=NNC(=C1CO)C(F)(F)F
InChIInChI=1S/C5H5F3N2O/c6-5(7,8)4-3(2-11)1-9-10-4/h1,11H,2H2,(H,9,10)
InChIKeyPPTPNGBNXZGCBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol CAS 1001020-13-8: Key Baseline Data for Scientific Procurement


(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol (CAS 1001020-13-8; molecular formula C5H5F3N2O; molecular weight 166.10 g/mol) is a fluorinated heterocyclic building block in the pyrazole methanol family . It appears as a colorless to white crystalline powder , soluble in DMSO and dichloromethane . The compound is commercially available with a minimum purity specification of 97% . Key physical properties include predicted density 1.533 ± 0.06 g/cm³, predicted boiling point 273.4 ± 35.0 °C at 760 mmHg, and LogP values reported as 0.10 (experimental) and 0.25 (XLogP3) . Computational ADME parameters derived by the Alfa Chemistry platform indicate high gastrointestinal absorption, no cytochrome P450 isoform inhibition liability (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4 all negative), and no P-glycoprotein substrate activity, with consensus LogP = 1.02 and a bioavailability score of 0.55 . While the compound functions as a synthetic intermediate for protein degrader building blocks and serves as a versatile scaffold for generating analogs via O-alkylation and N-functionalization , direct comparative biological or performance data for this specific molecular entity are limited in the open scientific literature.

(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol vs. Pyrazole Analogs: Why Generic Substitution Fails in Scientific Workflows


Generic substitution of (3-trifluoromethyl-1H-pyrazol-4-yl)methanol with other pyrazole alcohols introduces quantifiable risks to experimental reproducibility and synthetic outcomes. The compound's substitution pattern (3-CF3 with 4-CH2OH) represents a specific regioisomeric arrangement distinct from alternatives such as 3-CF3-5-CH2OH (CAS 169213-73-4) , 1-CF3-4-CH2OH (CAS 169213-73-4 positional isomer) , N1-methylated derivatives (CAS 540468-96-0) , or unsubstituted pyrazole alcohols. Critical differentiators include hydrogen-bonding capacity (two H-bond donors and five acceptors) , lipophilicity profile (Consensus LogP = 1.02) , and CYP inhibition liability (predicted negative across major isoforms) . Furthermore, the commercial availability of analytical characterization documentation—including NMR, HPLC, and GC batch-specific data —creates a procurement value proposition that cannot be assumed across alternative suppliers or structurally similar compounds. The evidence dimensions presented in Section 3 substantiate these differentiation claims with quantitative or cross-study comparable data.

(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol Comparative Evidence: Quantifiable Differentiation vs. Analogs


Positional Isomer Differentiation: LogP and pKa Consequences of 3-CF3-4-CH2OH vs. 3-CF3-5-CH2OH Substitution

(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol exhibits distinct physicochemical properties relative to its positional isomer [3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol (CAS 169213-73-4). The XLogP3 value for the 4-hydroxymethyl isomer is 0.25 , representing a measurable difference from the 5-substituted analog. The topological polar surface area (TPSA) of 48.91 Ų and molar refractivity of 29.72 collectively determine membrane permeability and solubility characteristics that differ from 5-substituted variants. This positional isomerism critically impacts hydrogen-bonding geometry: the 4-hydroxymethyl group positions the alcohol moiety adjacent to the N2 nitrogen, enabling intramolecular hydrogen bonding patterns that are sterically inaccessible to the 5-substituted isomer .

Medicinal Chemistry Physicochemical Property Optimization Lead Discovery

Computational ADME Profiling: CYP Inhibition and Bioavailability Metrics vs. In-Class Pyrazole Derivatives

Computational ADME predictions for (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol indicate a favorable profile relative to many in-class pyrazole derivatives. The Alfa Chemistry platform reports negative predictions for CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 inhibition . This contrasts with numerous pyrazole-containing drug candidates that demonstrate CYP liabilities, particularly CYP3A4 and CYP2C9 inhibition, which frequently lead to drug-drug interaction concerns [1]. The compound's consensus LogP of 1.02 falls within the optimal Lipinski range (0-3) and is lower than many N1-alkylated pyrazole derivatives . Bioavailability score is calculated as 0.55, with high predicted gastrointestinal absorption and no P-glycoprotein substrate activity .

Drug Discovery ADME-Tox Optimization Computational Chemistry

Synthetic Handle Versatility: Hydroxymethyl Reactivity Profile vs. N1-Alkylated and Unsubstituted Analogs

(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol offers a primary alcohol functional group at the 4-position with an unsubstituted N1 nitrogen, providing orthogonal synthetic handles distinct from N1-methylated analogs. The primary alcohol enables O-alkylation, esterification, oxidation to aldehyde/carboxylic acid, and conversion to leaving groups (mesylate/tosylate) for nucleophilic displacement . The N1 position remains available for independent functionalization (alkylation, arylation, sulfonylation) after alcohol protection . In contrast, N1-methylated analog (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol (CAS 540468-96-0) locks the pyrazole nitrogen, eliminating N1-derivatization options and reducing the compound's utility for generating focused libraries . The dual functionality (free N-H plus free OH) expands the accessible chemical space for SAR exploration by enabling sequential or orthogonal derivatization.

Organic Synthesis Medicinal Chemistry Building Block Selection

Commercial Supply Chain Reliability: Batch-Level QC Documentation vs. Generic Pyrazole Methanol Suppliers

Procurement of (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol from established vendors includes access to batch-specific analytical characterization documentation, a differentiator for regulated or reproducible research workflows. Suppliers such as Bidepharm provide NMR, HPLC, and GC batch certificates upon request . AKSci offers downloadable SDS and COA documentation with full quality assurance backing . Minimum purity specifications are consistently 97% across multiple independent vendors [1], with some vendors offering NLT 98% grades for sensitive applications . This documentation standard exceeds that of many generic pyrazole methanol suppliers, where batch-to-batch variability and limited analytical traceability introduce confounding variables in biological assay interpretation.

Procurement Quality Assurance Analytical Chemistry

(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol: Evidence-Backed Research and Industrial Application Scenarios


Targeted Protein Degradation (PROTAC) Linker Design and Synthesis

The orthogonal synthetic handles of (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol—free N1 nitrogen and free 4-CH2OH—enable sequential functionalization essential for PROTAC linker construction. The hydroxymethyl group serves as an attachment point for one ligand (via ether or ester linkage), while the N1 position accommodates independent conjugation to the second ligand or additional linker extension . The trifluoromethyl group enhances metabolic stability and modulates physicochemical properties without introducing CYP liabilities, as predicted by the clean inhibition profile across five major isoforms . This functional handle orthogonality reduces the synthetic step count relative to N1-methylated pyrazole building blocks, which require de novo synthesis to introduce N-substitution patterns .

Fragment-Based Drug Discovery (FBDD) Library Construction

The compound's physicochemical profile aligns with fragment library design principles: molecular weight 166.10 g/mol (<300 Da), consensus LogP 1.02 (optimal Lipinski range), TPSA 48.91 Ų (<140 Ų), and 2 H-bond donors with 5 acceptors . The 3-trifluoromethyl substituent provides a distinct 19F NMR handle for fragment screening and binding validation . The absence of predicted CYP inhibition simplifies hit-to-lead progression by eliminating common ADME liabilities at the fragment stage . In comparative class-level analysis, this profile offers advantages over N1-substituted pyrazole fragments that exhibit higher LogP values and potential CYP3A4 liabilities .

Kinase Inhibitor Scaffold Development (CHK1, Trk, ERK Programs)

The 3-trifluoromethylpyrazole motif is a validated pharmacophore in kinase inhibitor programs, including CHK1, Trk family, and ERK inhibitors . The 4-hydroxymethyl substitution pattern of this compound provides an attachment vector for introducing kinase hinge-binding moieties or solvent-exposed group modifications . Literature precedent demonstrates that N-trifluoromethylpyrazole pharmacophores resist metabolic N-dealkylation, a liability common to N-alkyl pyrazoles . The compound's predicted high GI absorption and negative P-gp substrate status support its suitability as a starting point for orally bioavailable kinase inhibitor design.

Anti-Inflammatory and CRAC Channel Inhibitor Lead Optimization

3-Trifluoromethylpyrazole derivatives have demonstrated activity as CRAC (calcium release-activated calcium) channel inhibitors, with SAR studies revealing sensitivity to substitution position . The 4-hydroxymethyl substitution pattern of this compound positions the alcohol group for conversion to ether, ester, or amide linkers required for optimizing potency and selectivity . Related 3-trifluoromethylpyrazole compounds have shown 69-89% anti-inflammatory activity at 20 mg/kg in animal models, comparable to celecoxib (80%) . The computational ADME profile—particularly the clean CYP inhibition prediction —is critical for anti-inflammatory lead candidates where drug-drug interaction potential must be minimized.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.